molecular formula C10H12N2O B1594195 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile CAS No. 26850-26-0

2-(4-Hydroxyphenylamino)-2-methylpropanenitrile

Cat. No.: B1594195
CAS No.: 26850-26-0
M. Wt: 176.21 g/mol
InChI Key: MSDNIFRUGJFOGS-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenylamino)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

26850-26-0

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(4-hydroxyanilino)-2-methylpropanenitrile

InChI

InChI=1S/C10H12N2O/c1-10(2,7-11)12-8-3-5-9(13)6-4-8/h3-6,12-13H,1-2H3

InChI Key

MSDNIFRUGJFOGS-UHFFFAOYSA-N

SMILES

CC(C)(C#N)NC1=CC=C(C=C1)O

Canonical SMILES

CC(C)(C#N)NC1=CC=C(C=C1)O

Key on ui other cas no.

26850-26-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-aminophenol (1.09 g, 10 mmol), acetone cyanohydrin (10 ml) and MgSO4 (2 g) was heated to 80° C. and stirred for 4 h. After concentration of the medium under vacuum, compound 3a was crystallized from water (20 ml). The solid was filtered and dried to yield 2-(4-hydroxyphenylamino)-2-methylpropanenitrile, 3a (1.69 g, 9.6 mmol, 96%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Yield
96%

Synthesis routes and methods II

Procedure details

A mixture of 4-aminophenol (1 g, 9.17 mmol) and magnesium sulfate (4 g) in 2-hydroxy-2-methylpropanenitrile (10 mL) was heated to 80° C. for 2 h. Ice/water was added to a cooled mixture and it was stirred for 30 min. The white solid that precipitated was filtered, washed with water, and dried to afford 1.2 g (74%) of 2-((4-hydroxyphenyl)amino)-2-methylpropanenitrile as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.89 (s, 1H), 6.78 (d, 2H), 6.65 (d, 2H), 5.21 (s, 1H), 1.52 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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